2-(DIMETHYLAMINO)ETHYL 6-[(5Z)-4-OXO-5-(PHENYLMETHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]HEXANOATE
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Overview
Description
2-(DIMETHYLAMINO)ETHYL 6-[(5Z)-4-OXO-5-(PHENYLMETHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]HEXANOATE is a complex organic compound with a molecular formula of C20H26N2O3S2 . This compound is characterized by the presence of a thiazolidinone ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The benzylidene group attached to the thiazolidinone ring adds to its structural complexity and potential reactivity.
Preparation Methods
The synthesis of 2-(DIMETHYLAMINO)ETHYL 6-[(5Z)-4-OXO-5-(PHENYLMETHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]HEXANOATE typically involves multiple steps. One common synthetic route includes the condensation of a thiazolidinone derivative with a benzaldehyde derivative under basic conditions to form the benzylidene-thiazolidinone intermediate. This intermediate is then reacted with 2-(dimethylamino)ethyl hexanoate under appropriate conditions to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and purification systems.
Chemical Reactions Analysis
2-(DIMETHYLAMINO)ETHYL 6-[(5Z)-4-OXO-5-(PHENYLMETHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]HEXANOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, potentially reducing the carbonyl group to an alcohol.
Scientific Research Applications
2-(DIMETHYLAMINO)ETHYL 6-[(5Z)-4-OXO-5-(PHENYLMETHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]HEXANOATE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Mechanism of Action
The mechanism of action of 2-(DIMETHYLAMINO)ETHYL 6-[(5Z)-4-OXO-5-(PHENYLMETHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]HEXANOATE involves its interaction with specific molecular targets. The thiazolidinone ring can interact with enzymes or receptors, potentially inhibiting their activity. The benzylidene group may enhance binding affinity through hydrophobic interactions, while the dimethylamino group can participate in hydrogen bonding or ionic interactions .
Comparison with Similar Compounds
Similar compounds include other thiazolidinone derivatives, such as:
5-(4-Dimethylaminobenzylidene)rhodanine: This compound also contains a thiazolidinone ring and a benzylidene group but differs in the substituents attached to the ring.
2-(Dimethylamino)ethyl 6-(5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)hexanoate: This is a closely related compound with slight variations in the substituents, affecting its reactivity and applications.
The uniqueness of 2-(DIMETHYLAMINO)ETHYL 6-[(5Z)-4-OXO-5-(PHENYLMETHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]HEXANOATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H26N2O3S2 |
---|---|
Molecular Weight |
406.6g/mol |
IUPAC Name |
2-(dimethylamino)ethyl 6-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoate |
InChI |
InChI=1S/C20H26N2O3S2/c1-21(2)13-14-25-18(23)11-7-4-8-12-22-19(24)17(27-20(22)26)15-16-9-5-3-6-10-16/h3,5-6,9-10,15H,4,7-8,11-14H2,1-2H3/b17-15- |
InChI Key |
GVLPAVCBDSGXBJ-ICFOKQHNSA-N |
SMILES |
CN(C)CCOC(=O)CCCCCN1C(=O)C(=CC2=CC=CC=C2)SC1=S |
Isomeric SMILES |
CN(C)CCOC(=O)CCCCCN1C(=O)/C(=C/C2=CC=CC=C2)/SC1=S |
Canonical SMILES |
CN(C)CCOC(=O)CCCCCN1C(=O)C(=CC2=CC=CC=C2)SC1=S |
Origin of Product |
United States |
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